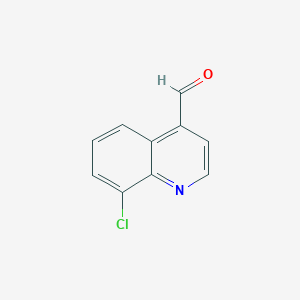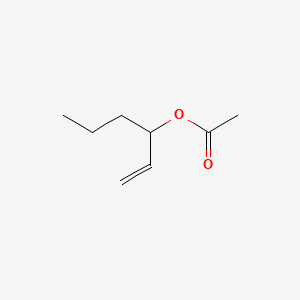
1-Hexen-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexen-3-yl acetate is a natural product found in Agastache rugosa with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Catalysis
- Lipase-Catalyzed Biosynthesis : Lipase from Rhizomucor miehei was used for the transesterification of cis-3-hexen-1-ol with triacetin in n-hexane. The study aimed to optimize the synthesis parameters, achieving a molar conversion of around 80% (Chiang, Chang, & Shieh, 2003).
- Transesterification over KOH/γ-Al2O3 : This research demonstrated the effective synthesis of cis-3-hexen-1-yl acetate using solid base KOH/γ-Al2O3, achieving significant conversion rates (Xiaoshuan et al., 2013).
Plant Biology and Agriculture
- Green Leaf Volatile (GLV) Production in Arabidopsis thaliana : The study characterized a BAHD acyltransferase responsible for producing (Z)-3-hexen-1-yl acetate, a major volatile released upon leaf wounding in Arabidopsis (D’Auria et al., 2007).
- Insect Behavioral Responses : The compound's role in insect behavior was studied, showing its effectiveness as a component in pest attractants. For instance, meadow moth and other insects showed various behavioral responses to this compound (He, 2013); (Landon et al., 1997).
Flavor and Fragrance Industry
- Synthesis of Flavor Esters : The synthesis of various flavor esters, including cis-3-hexen-1-yl acetate, was optimized using lipase catalysts. These studies underscore its importance as a green note component in food flavors and fragrances (Liaquat, 2011); (Bourg-Garros, Razafindramboa, & Pavia, 1998); (Bayout et al., 2020).
Environmental Impact
- Stability in Water : The stability and behavior of cis-3-hexenyl acetate in drinking water were studied, highlighting its role in producing grassy odors and its pH-dependent degradation kinetics (Khiari et al., 1999).
Eigenschaften
CAS-Nummer |
35926-04-6 |
|---|---|
Produktname |
1-Hexen-3-yl acetate |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
hex-1-en-3-yl acetate |
InChI |
InChI=1S/C8H14O2/c1-4-6-8(5-2)10-7(3)9/h5,8H,2,4,6H2,1,3H3 |
InChI-Schlüssel |
XCAHGFCKEWDQJK-UHFFFAOYSA-N |
SMILES |
CCCC(C=C)OC(=O)C |
Kanonische SMILES |
CCCC(C=C)OC(=O)C |
Andere CAS-Nummern |
35926-04-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



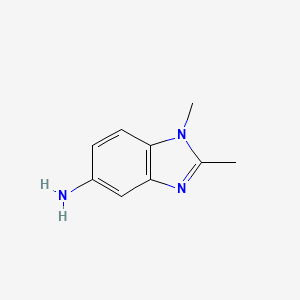
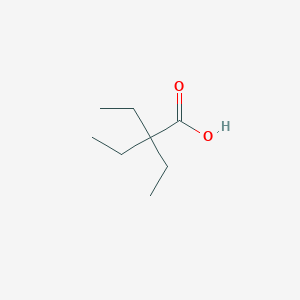
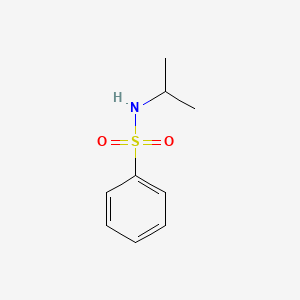
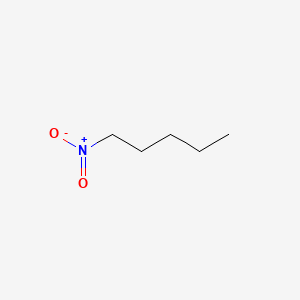
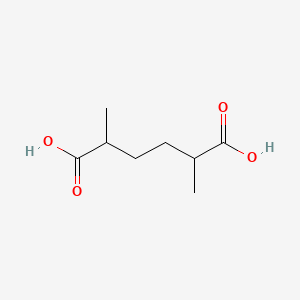
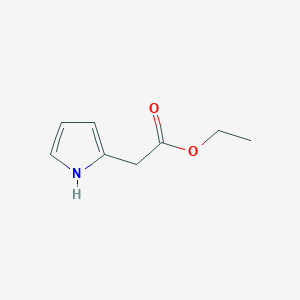
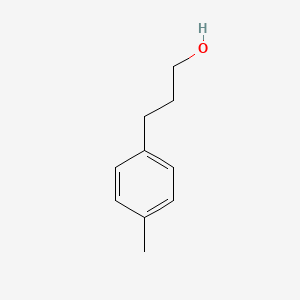

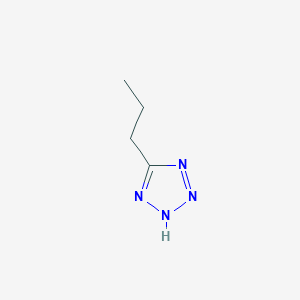
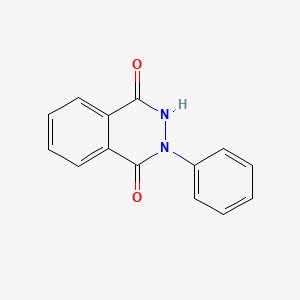
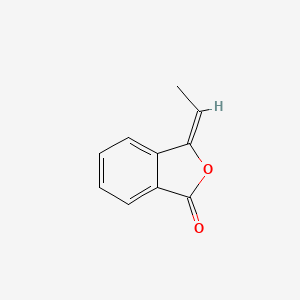
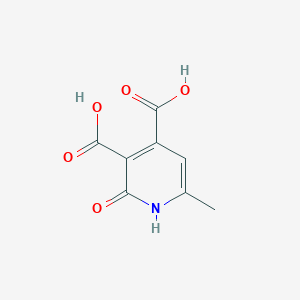
![2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1594740.png)
